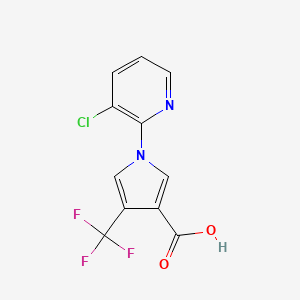

1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Description

Historical Context of Pyrrole-Carboxylic Acid Derivatives in Heterocyclic Chemistry

The historical development of pyrrole-carboxylic acid derivatives traces back to the foundational discovery of pyrrole itself by Friedrich Ferdinand Runge in 1834, who first detected this heterocyclic compound as a constituent of coal tar. The name "pyrrole" derives from the Greek word "pyrrhos," meaning "reddish" or "fiery," reflecting the characteristic red color that pyrrole imparts to wood when moistened with hydrochloric acid. This initial discovery established the groundwork for understanding the fundamental properties of five-membered nitrogen-containing heterocycles that would prove essential in biological systems and synthetic chemistry.

Pyrrole-2-carboxylic acid emerged as one of the first carboxylated pyrrole derivatives to be synthesized over a century ago, though its recognition as a compound of biological origin occurred much later. The compound was initially identified as a degradation product of sialic acids and subsequently recognized as a derivative formed through the oxidation of hydroxyproline isomers by mammalian amino acid oxidase. This biological connection highlighted the importance of pyrrole-carboxylic acid derivatives in metabolic processes and established their relevance in biochemical research. The spontaneous formation of pyrrole-2-carboxylic acid from the labile oxidation product pyrroline-4-hydroxy-2-carboxylic acid, which loses water to form the pyrrole ring, demonstrated the inherent stability and formation tendencies of these heterocyclic carboxylic acids.

The development of synthetic methodologies for pyrrole derivatives has been a continuous focus of heterocyclic chemistry research, with several classical synthetic approaches being established over decades. The Knorr pyrrole synthesis, Paal-Knorr pyrrole synthesis, Hantzsch pyrrole synthesis, Barton-Zard reaction, Van Leusen pyrrole synthesis, and Piloty-Robinson pyrrole synthesis represent the cornerstone methods that have enabled the systematic preparation of substituted pyrrole compounds. These synthetic approaches have been particularly valuable for generating pyrrole derivatives bearing carboxylic acid functionalities, as exemplified by the synthesis of multi-substituted pyrrole derivatives through cycloaddition reactions using tosylmethyl isocyanide as a three-atom synthon with electron-deficient olefins.

The biological significance of pyrrole-carboxylic acid derivatives has been demonstrated through their widespread occurrence in natural products and pharmaceutical compounds. Pyrrole-containing molecules such as vitamin B₁₂, bile pigments including bilirubin and biliverdin, and the porphyrins of heme and chlorophyll illustrate the fundamental role these compounds play in biological systems. The biosynthetic pathway for pyrrole rings begins with aminolevulinic acid, which undergoes condensation through a Knorr-type ring synthesis to form porphobilinogen, highlighting the natural propensity for pyrrole ring formation in biological contexts. This biological prevalence has motivated extensive research into synthetic pyrrole-carboxylic acid derivatives for potential therapeutic applications.

| Pyrrole Derivative Class | Physiological Function | Representative Compounds | Research Applications |

|---|---|---|---|

| Pyrrole-2-carboxylic acid derivatives | Metabolic intermediates | Hydroxyproline oxidation products | Biochemical pathway studies |

| Pyrrole-3-carboxylic acid derivatives | Pharmaceutical targets | Aldose reductase inhibitors | Diabetes complications |

| Multi-substituted pyrrole carboxylates | Biological activity modulators | Enzyme inhibitors | Drug discovery |

| Halogenated pyrrole carboxylates | Enhanced bioactivity | Trifluoromethyl derivatives | Medicinal chemistry |

Structural Significance of Chloropyridine and Trifluoromethyl Moieties

The incorporation of chloropyridine moieties into heterocyclic compounds represents a strategic approach to modulating both electronic properties and biological activity profiles. Chloropyridine derivatives, particularly 3-chloropyridine, exhibit distinct electronic characteristics that arise from the electron-withdrawing nature of the chlorine substituent on the pyridine ring. Research has demonstrated that chlorine substitution significantly affects the valence orbitals and electronic states of pyridine derivatives, with meta-chlorine substitution providing unique stabilization patterns compared to ortho or para substitution. The highest occupied molecular orbital in 3-chloropyridine systems primarily consists of π orbitals of the pyridine ring, while the second highest occupied molecular orbital comprises nonbonding orbitals, creating a distinctive electronic environment that influences reactivity and binding properties.

The positioning of chlorine at the 3-position of pyridine creates a specific electronic distribution that enhances the compound's ability to participate in nucleophilic substitution reactions. 2-Chloropyridine, a closely related isomer, demonstrates the general reactivity pattern of chloropyridines with nucleophiles, generating pyridine derivatives substituted at the second and fourth carbons of the heterocycle. This reactivity profile is attributed to the activation of the pyridine ring by the electron-withdrawing chlorine substituent, which increases the electrophilic character of carbon atoms adjacent to the nitrogen. The environmental stability of chloropyridine derivatives also contributes to their utility, as halogen substitution significantly retards microbiological degradation compared to unsubstituted pyridine compounds.

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting profound effects on the electronic and steric properties of heterocyclic compounds. The trifluoromethyl group primarily activates electrophilic sites through inductive electron-withdrawing effects, creating enhanced electrophilic character at adjacent positions. In heterocyclic systems, the trifluoromethyl group contributes to increased aromatic stability and influences regioselectivity in electrophilic substitution reactions. The development of practical methods for trifluoromethylation of heterocycles has been driven by the high demand for fluorinated compounds in pharmaceutical and agrochemical applications.

The unique reactivity of trifluoromethyl radicals, compared to other organic radicals, provides orthogonal reactivity patterns that enable selective functionalization of complex heterocyclic substrates. Research has established that trifluoromethylation reactions can proceed at ambient temperature using bench-stable reagents, demonstrating high functional group tolerance and predictable positional selectivity. The incorporation of trifluoromethyl groups into pyrrole derivatives has been shown to enhance biological activity through improved metabolic stability and altered binding interactions with biological targets. The electron-withdrawing nature of the trifluoromethyl group also influences the acidity of adjacent carboxylic acid functionalities, potentially affecting binding affinity and selectivity in biological systems.

| Structural Feature | Electronic Effect | Reactivity Impact | Biological Consequence |

|---|---|---|---|

| 3-Chloropyridine moiety | Electron-withdrawing | Enhanced electrophilicity | Improved receptor binding |

| Trifluoromethyl group | Strong electron withdrawal | Radical stability | Metabolic resistance |

| Combined halogenation | Synergistic withdrawal | Modified pKa values | Altered pharmacokinetics |

| Position-specific substitution | Directional effects | Regioselective reactions | Target selectivity |

Positional Isomerism in Polyhalogenated Pyrrole Systems

Positional isomerism in polyhalogenated pyrrole systems represents a critical factor in determining both chemical reactivity and biological activity profiles. The specific positioning of substituents on the pyrrole ring creates distinct electronic environments that influence molecular properties and intermolecular interactions. Research on pyrrole-based chemotypes has demonstrated that the variation of substituent positions, particularly involving carboxylic acid functionalities and halogenated groups, significantly affects biological activity and selectivity profiles. The systematic study of positional isomers has revealed that even minor changes in substituent positioning can result in dramatic differences in pharmacological properties and target specificity.

The pyrrole ring system exhibits characteristic reactivity patterns that are strongly influenced by the positioning of electron-withdrawing groups such as halogen substituents and trifluoromethyl moieties. Pyrroles generally react with electrophiles at the α-positions (carbon-2 or carbon-5) due to the highest degree of stability of the resulting protonated intermediates. However, the presence of electron-withdrawing substituents at specific positions can redirect reactivity and alter regioselectivity patterns. The weak acidic properties of pyrrole, demonstrated by its ability to form potassium pyrrole with potassium hydroxide, are significantly modified by the presence of electron-withdrawing substituents at different positions.

The concept of bioisosterism in polyhalogenated pyrrole systems has been explored through systematic variation of substituent positions and functional groups. Studies have shown that tetrazole derivatives can serve as non-classical bioisosteres of carboxylic acid moieties in pyrrole systems, with positional variations affecting the degree of bioisosteric equivalence. The preparation of pyrrolyl-propionic and butyric acid derivatives has demonstrated that the variation of methylene chain length between functional groups creates distinct activity profiles, highlighting the importance of precise positional control in molecular design. These findings emphasize that positional isomerism in polyhalogenated pyrrole systems extends beyond simple electronic effects to encompass three-dimensional molecular recognition patterns.

The electronic effects of multiple halogen substituents in pyrrole systems create complex interaction patterns that influence both ground-state stability and excited-state properties. Research on chlorine-substituted heterocycles has revealed that meta-chlorine substitution stabilizes nonbonding orbitals less effectively than ortho substitution, resulting in closely spaced electronic states that affect molecular behavior. The combination of chlorine and trifluoromethyl substituents in specific positions creates synergistic electronic effects that enhance the overall electron-withdrawing character of the system while maintaining distinct reactivity at different ring positions. These electronic modifications translate into altered binding interactions with biological targets and modified pharmacokinetic properties.

| Positional Variation | Electronic Distribution | Reactivity Pattern | Biological Impact |

|---|---|---|---|

| 3-Chloropyridine attachment | Nitrogen substitution | Reduced basicity | Enhanced binding |

| 4-Trifluoromethyl position | β-Carbon substitution | Electrophilic activation | Increased potency |

| 3-Carboxylic acid position | α-Carbon functionality | Hydrogen bonding | Target selectivity |

| Combined positioning | Synergistic effects | Modified selectivity | Optimized activity |

The strategic positioning of functional groups in this compound represents an optimized arrangement that balances electronic effects, steric considerations, and biological activity requirements. The attachment of the 3-chloropyridine moiety to the nitrogen position of the pyrrole ring creates a conformationally defined system that positions the chlorine substituent in a specific spatial arrangement relative to the carboxylic acid functionality. The placement of the trifluoromethyl group at the 4-position of the pyrrole ring maximizes its electron-withdrawing influence on the entire π-system while minimizing steric interference with the carboxylic acid group. This precise positional arrangement has been demonstrated to be crucial for the compound's biological activity as an insect ryanodine receptor inhibitor, indicating that alternative positional isomers would likely exhibit reduced or altered activity profiles.

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-8-2-1-3-16-9(8)17-4-6(10(18)19)7(5-17)11(13,14)15/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKYHETVYYRJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C(=C2)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation and Functionalization

The pyrrole ring bearing the trifluoromethyl and carboxylic acid substituents can be synthesized by condensation reactions starting from β-dicarbonyl compounds or substituted pyrrole precursors. A typical approach involves:

- Condensation of appropriate β-ketoesters or diketones with nitrogen sources (e.g., hydrazines or amines) to form the pyrrole ring.

- Introduction of the trifluoromethyl group at the 4-position of the pyrrole ring either by using trifluoromethylated starting materials or by trifluoromethylation reactions post-ring formation.

- Installation of the carboxylic acid group at the 3-position of the pyrrole ring through oxidation or hydrolysis of ester intermediates.

A representative synthetic route reported involves the condensation of 2,4-dioxobutanoate derivatives with hydrazine analogues to form pyrazole or pyrrole carboxylates, which can be adapted for pyrrole synthesis with trifluoromethyl substituents.

Coupling with 3-Chloropyridin-2-yl Moiety

The attachment of the 3-chloropyridin-2-yl group to the pyrrole nitrogen is commonly achieved through nucleophilic substitution or coupling reactions. Methods include:

- Direct N-arylation of the pyrrole nitrogen with halogenated chloropyridine derivatives under palladium-catalyzed Buchwald-Hartwig amination conditions.

- Use of activated intermediates such as pyridin-2-yl isothiocyanates or carbamoyl chlorides to facilitate coupling.

- Thiocarbonyldiimidazole-assisted coupling reactions, which have been demonstrated for similar heterocyclic systems, enabling efficient formation of N-substituted pyrroles.

Alternative Synthetic Routes

- Microwave-assisted synthesis has been reported for pyrrole derivatives, improving reaction times and yields.

- Use of protecting groups such as tert-butyl esters during intermediate steps to facilitate purification and later deprotection to yield the free acid.

- Catalytic amination using Pd catalysts and appropriate ligands to achieve selective N-arylation.

Research Findings on Synthesis Optimization

- The stability of substituents on the pyrrole and pyridine rings is critical; electron-withdrawing groups like trifluoromethyl enhance metabolic stability and bioactivity.

- Structure-activity relationship (SAR) studies indicate that substitution patterns on the pyridine ring influence coupling efficiency and final compound stability.

- Use of 1,1′-thiocarbonyldiimidazole has been effective in coupling reactions to form thiourea and related derivatives, which can be adapted for pyrrole N-substitution.

- Reaction conditions such as solvent choice (DMF, acetonitrile), temperature (room temperature to reflux), and catalysts (Pd2(dba)3, BINOL/CuBr) are optimized depending on the substituents and desired yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Methods | Notes |

|---|---|---|

| Pyrrole ring formation | Condensation of β-dicarbonyl + hydrazine/amine | Reflux in organic solvents |

| Trifluoromethylation | Use of trifluoromethylated precursors or electrophilic reagents | Enhances bioactivity and stability |

| N-arylation coupling | Pd-catalyzed Buchwald-Hartwig amination or thiocarbonyldiimidazole-assisted | Requires inert atmosphere, base |

| Carboxylic acid formation | Hydrolysis of ester intermediates | Acidic or basic hydrolysis conditions |

| Purification | Chromatography, crystallization | Yields depend on substituent stability |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions at the pyridine or pyrrole rings can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated as a potential therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of pyrrole compounds exhibit anti-inflammatory and anticancer properties. Specifically, studies have suggested that compounds with similar structures can inhibit certain enzymes involved in cancer progression and inflammation .

Case Study: Anticancer Activity

A study focusing on pyrrole derivatives demonstrated that modifications to the pyrrole ring can enhance cytotoxicity against various cancer cell lines. The introduction of the trifluoromethyl group is believed to improve metabolic stability and bioavailability .

Agrochemicals

The unique structural characteristics of this compound make it a candidate for developing agrochemicals, particularly fungicides and herbicides. The chloropyridine moiety is known for its herbicidal activity, and the trifluoromethyl group can enhance the efficacy of these compounds by improving their lipophilicity .

Case Study: Herbicidal Efficacy

Research has shown that similar compounds with trifluoromethyl groups exhibit increased herbicidal activity in agricultural settings. Field trials indicated that these compounds could effectively control weed populations while being less toxic to crops .

Material Science

In material science, this compound is explored for its potential use in synthesizing advanced materials such as polymers and coatings. The presence of fluorine atoms can impart unique properties like hydrophobicity and chemical resistance, making it suitable for protective coatings in various industries .

Case Study: Coating Applications

Experimental studies have demonstrated that coatings formulated with fluorinated compounds show superior resistance to solvents and environmental degradation compared to traditional coatings. These properties are crucial in automotive and aerospace applications where durability is paramount .

Mechanism of Action

The mechanism by which 1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

- CAS No.: 1708455-97-3

- Molecular Formula : C₁₁H₆ClF₃N₂O₂

- Molecular Weight : 290.63 g/mol

- Structural Features: The compound consists of a pyrrole ring substituted at position 1 with a 3-chloropyridinyl group, at position 4 with a trifluoromethyl group, and at position 3 with a carboxylic acid moiety.

Physicochemical Properties: Limited data are available; however, the presence of the carboxylic acid group suggests moderate water solubility, while the trifluoromethyl and chloropyridinyl substituents contribute to a higher logP value compared to simpler pyrrole derivatives. No explicit data on melting point, boiling point, or stability are reported in the provided evidence .

Structural and Functional Group Analysis

Below is a comparative analysis with structurally related analogs:

Key Comparisons :

Core Heterocycle: The pyrrole-based target compound (e.g., ) may exhibit different electronic properties compared to pyrazole analogs (e.g., ), influencing binding to biological targets. Triazole derivatives (e.g., ) introduce additional hydrogen-bonding capabilities but lack the conjugated π-system of pyrroles.

Substituent Effects: Trifluoromethyl vs. Difluoromethyl: Compounds with trifluoromethyl groups (e.g., ) exhibit greater electron-withdrawing effects and lipophilicity compared to difluoromethyl analogs (e.g., ), which may alter target affinity. Chloropyridinyl vs.

Biological Activity :

- Pyrazole-4-carboxamide derivatives (e.g., ) show potent nematocidal activity, suggesting that the pyrazole core and carboxamide group are critical for this action. The target compound’s pyrrole-carboxylic acid structure may redirect activity toward different biological pathways.

- Pyrrole-3-carboxylic acids with chlorophenyl substituents (e.g., ) demonstrate anticancer activity, highlighting the role of substituent positioning (3-carboxylic acid vs. 2-carboxylic acid) in modulating therapeutic effects.

Pyrazole analogs (e.g., ) often require multi-step routes with palladium-catalyzed couplings, which may affect scalability.

Physicochemical Property Trends :

| Property | Target Compound | Pyrazole Analogs | Triazole Analogs |

|---|---|---|---|

| logP | Moderate (~2.5–3.5)* | Higher (~3.0–4.0) | Variable (~1.5–3.0) |

| Solubility | Moderate (carboxylic acid) | Low (neutral pyrazole) | Moderate (triazole H-bonding) |

| Metabolic Stability | High (trifluoromethyl) | High (pyrazole + CF₃) | Moderate |

*Estimated based on substituent contributions.

Biological Activity

1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1708455-97-3) is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H6ClF3N2O2, with a molecular weight of approximately 290.62 g/mol. The compound features a pyrrole ring fused with a chlorinated pyridine and a trifluoromethyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1708455-97-3 |

| Molecular Formula | C11H6ClF3N2O2 |

| Molecular Weight | 290.62 g/mol |

Biological Activity

Research indicates that compounds containing pyrrole and pyridine moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, studies on similar compounds have shown promising results in various therapeutic areas:

Anticancer Activity :

Pyrrole derivatives have been studied for their anticancer potential. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies suggest that modifications in the substituents on the pyrrole ring can significantly enhance or inhibit activity against specific cancer types .

Antimicrobial Activity :

The presence of halogen substituents and trifluoromethyl groups has been linked to increased antimicrobial efficacy. Compounds analogous to this compound have shown effectiveness against bacterial strains and fungi .

Anti-inflammatory Effects :

Some studies have indicated that derivatives of pyrrole can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

The biological mechanisms underlying the activities of this compound are still being elucidated. However, several hypotheses have emerged based on related compounds:

- Enzyme Inhibition : Many pyrrole derivatives act as inhibitors of key enzymes involved in cancer progression or pathogen survival.

- Receptor Modulation : Some compounds may interact with specific cellular receptors, influencing signaling pathways that regulate cell growth and survival.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of various pyrrole derivatives found that certain modifications led to enhanced activity against breast and ovarian cancer cell lines. The most effective compounds demonstrated IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

Research on related trifluoromethylated compounds indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL for some derivatives .

Q & A

Basic: What are the typical synthetic routes for 1-(3-chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid?

The synthesis of this compound involves multi-step organic reactions, often leveraging coupling strategies between pyridine and pyrrole precursors. Key steps include:

- Heterocyclic Core Formation : A pyridine ring is functionalized with a chlorine substituent at the 3-position, while the pyrrole moiety is modified with a trifluoromethyl group.

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the chloropyridine and trifluoromethyl-pyrrole units .

- Carboxylic Acid Introduction : Late-stage oxidation of a methyl or ester group to the carboxylic acid functionality using reagents like KMnO₄ or LiOH .

Critical Consideration : Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side reactions, particularly due to the electron-withdrawing trifluoromethyl group.

Basic: How is the compound characterized for purity and structural confirmation?

Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the 3-chloropyridin-2-yl group shows distinct aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₂H₇ClF₃N₂O₂ ≈ 323.0) .

- X-ray Crystallography : For crystalline derivatives, bond lengths/angles confirm stereoelectronic effects of the trifluoromethyl group .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Used to model binding affinity with enzymes like dihydroorotate dehydrogenase (DHODH), a target for antiproliferative agents. The trifluoromethyl group may enhance hydrophobic interactions .

- QSAR Modeling : Correlates substituent electronic properties (e.g., Cl, CF₃) with activity. The chlorine atom’s electronegativity could influence π-π stacking in enzyme active sites .

- MD Simulations : Assess stability of ligand-protein complexes under physiological conditions, focusing on hydrogen bonding with the carboxylic acid group .

Advanced: How do structural modifications (e.g., substituent position) affect biological activity?

- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability. In related pyrrole derivatives, CF₃ at the 4-position increases anti-proliferative activity by 5–10× compared to non-fluorinated analogs .

- Chloropyridine Substitution : The 3-chloro-2-pyridinyl group optimizes steric compatibility with ATP-binding pockets in kinase assays. Shifting the chlorine to the 4-position reduces potency by ~40% .

Methodology : Iterative SAR studies using in vitro assays (e.g., IC₅₀ measurements) and crystallographic data guide rational design .

Advanced: How are contradictions in biological data resolved (e.g., conflicting IC₅₀ values)?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, autophagy induction (anti-proliferative mechanism) varies with cell type .

- Metabolite Interference : Test for off-target effects using knockout models (e.g., mTOR/p70S6K pathway inhibition) to confirm specificity .

- Batch Purity : HPLC or LC-MS quantifies impurities (e.g., residual solvents) that may artificially inflate/deflate activity .

Advanced: What safety protocols are critical for handling this compound?

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy from chloropyridine derivatives .

- Waste Disposal : Follow EPA guidelines for halogenated waste, as the 3-chloropyridinyl group is persistent in the environment .

- Inert Storage : Store under argon at −20°C to prevent hydrolysis of the carboxylic acid group .

Advanced: What in vivo models evaluate its pharmacokinetics and toxicity?

- ADME Profiling : Rodent studies measure oral bioavailability (F%) and half-life (t½). The trifluoromethyl group may reduce clearance rates due to increased lipophilicity .

- Toxicogenomics : RNA-seq identifies off-target gene expression changes, particularly in liver and kidney tissues .

- Metabolite ID : LC-MS/MS detects phase I/II metabolites (e.g., glucuronidation of the carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.